molecular formula C10H11Cl2NO2 B1394114 N-[2-(2,5-dichlorophenoxy)ethyl]acetamide CAS No. 1188262-61-4

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide

Cat. No.: B1394114
CAS No.: 1188262-61-4
M. Wt: 248.1 g/mol
InChI Key: JMBSRFBRHIWYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-Dichlorophenoxy)ethyl]acetamide is a synthetic acetamide derivative featuring a 2,5-dichlorophenoxyethyl side chain attached to an acetamide core.

Properties

IUPAC Name

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-7(14)13-4-5-15-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBSRFBRHIWYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dichlorophenoxy)ethyl]acetamide typically involves the reaction of 2,5-dichlorophenol with ethyl chloroacetate to form 2-(2,5-dichlorophenoxy)ethyl acetate. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dichlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Key Observations :

  • Ether Linkage: The target compound’s phenoxyethyl group distinguishes it from simpler dichlorophenylacetamides (e.g., N-(2,5-dichlorophenyl)acetamide), likely enhancing lipophilicity and membrane permeability .
  • Heterocyclic Modifications : Substitution with thiazole (e.g., ) or methoxymethyl groups (e.g., alachlor ) alters electronic properties and bioactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (Water) Hydrogen Bonding Capacity
This compound ~3.2 Low 2 acceptors, 1 donor
N-(2,5-Dichlorophenyl)acetamide ~2.8 Moderate 1 acceptor, 1 donor
Alachlor 3.1 240 mg/L 2 acceptors, 1 donor
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide ~2.9 Low 3 acceptors, 1 donor

Key Observations :

  • The phenoxyethyl group in the target compound increases hydrophobicity (LogP ~3.2) compared to non-ether analogs (e.g., N-(2,5-dichlorophenyl)acetamide, LogP ~2.8) .
  • Hydrogen bonding capacity (critical for receptor interactions) varies with substituents. Thiazole-containing analogs exhibit higher acceptor capacity .

Key Observations :

  • However, unlike alachlor, it lacks the methoxymethyl group critical for very-long-chain fatty acid inhibition .
  • Bioactivity Variability: Minor structural changes drastically alter function. For example, N-(2,5-dichlorophenyl)acetamide is a photodegradation byproduct , while thiazole-modified analogs exhibit antimicrobial activity .

Biological Activity

N-[2-(2,5-dichlorophenoxy)ethyl]acetamide is a compound that has attracted significant attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H11Cl2NO2
  • Molecular Weight : 248.106 g/mol
  • CAS Number : 73711-33-8

The compound features a dichlorophenoxy group, which is known for enhancing the lipophilicity and biological activity of organic molecules.

This compound exerts its biological effects primarily through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can lead to anti-inflammatory and antimicrobial effects.
  • Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways that influence cellular responses.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Molecular docking studies reveal that it can effectively bind to cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This binding suggests a mechanism for reducing inflammatory responses in biological systems .

3. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. The compound's ability to inhibit specific signaling pathways involved in cancer cell proliferation has been documented, warranting further investigation into its therapeutic potential in oncology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains,
Anti-inflammatoryInhibits COX-2 enzyme activity
AnticancerInhibits cancer cell proliferation

Case Study: Anti-inflammatory Effects

A study conducted using murine models demonstrated that administration of this compound led to significant reductions in inflammatory markers such as prostaglandins and cytokines. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.